Synthetic Utility as Metalloproteinase Inhibitor Intermediate: Patent-Documented Application Differentiation from Unsubstituted Benzothiazole-2-carboxylic Acid
5-Chloro-1,3-benzothiazole-2-carboxylic acid (as its sodium salt) is explicitly specified as a reagent for the preparation of amino acid biarylsulfonamides that function as metalloproteinase inhibitors and inhibitors of the integrated stress response pathway . This application is documented across multiple patent families including US-2020101047-A1, WO-2019236710-A1, and EP-3801522-A1 . In contrast, unsubstituted benzothiazole-2-carboxylic acid (CAS 3622-04-6) is not cited in these same patent documents as the preferred reagent for this specific inhibitor class, highlighting the functional necessity of the C5 chlorine substitution for the intended synthetic route and final inhibitor activity profile.
| Evidence Dimension | Patent-cited reagent specificity for metalloproteinase inhibitor synthesis |
|---|---|
| Target Compound Data | Explicitly named in ≥4 patent families for integrated stress response pathway inhibitors |
| Comparator Or Baseline | Benzothiazole-2-carboxylic acid (CAS 3622-04-6): Not specified in same patents |
| Quantified Difference | Qualitative patent citation exclusivity; target compound preferred over unsubstituted analog |
| Conditions | Patent literature analysis; synthetic route for amino acid biarylsulfonamide preparation |
Why This Matters
Procurement decisions for pharmaceutical intermediate synthesis should be driven by patent-specified reagents, as substitution may alter reaction yields, purification profiles, or final inhibitor potency.
